

Spectroscopic Profile of 8-Bromoisoquinolin-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 8-Bromoisoquinolin-3-amine

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Abstract

This technical guide provides a detailed spectroscopic analysis of **8-Bromoisoquinolin-3-amine** (CAS No. 1260760-06-2). As experimental spectroscopic data for this specific compound is not readily available in the public domain, this document presents a comprehensive predicted analysis based on established principles of spectroscopy and data from structurally related analogs. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by offering insights into the expected spectral characteristics of this compound, thereby aiding in its identification, characterization, and quality control. The methodologies for obtaining such spectroscopic data are also detailed.

Introduction

8-Bromoisoquinolin-3-amine is a substituted isoquinoline derivative. The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and pharmaceutically active compounds. The presence of a bromine atom at the 8-position and an amine group at the 3-position is expected to significantly influence the molecule's electronic properties, reactivity, and biological activity. Accurate spectroscopic characterization is paramount for confirming the chemical structure and purity of synthesized **8-Bromoisoquinolin-3-amine**. This guide provides a predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for **8-Bromoisoquinolin-3-amine**. These predictions are derived from the analysis of substituent effects on the isoquinoline core, with comparative data drawn from analogs such as 8-bromoquinoline and 3-aminoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for **8-Bromoisoquinolin-3-amine** are presented in the tables below.

Table 1: Predicted ^1H NMR Spectroscopic Data for **8-Bromoisoquinolin-3-amine**

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-1	~8.9 - 9.1	s	-
H-4	~6.9 - 7.1	s	-
H-5	~7.8 - 8.0	d	7.5 - 8.5
H-6	~7.3 - 7.5	t	7.5 - 8.5
H-7	~7.6 - 7.8	d	7.5 - 8.5
NH ₂	~5.0 - 6.0	br s	-

Predicted in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). s = singlet, d = doublet, t = triplet, br s = broad singlet.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **8-Bromoisoquinolin-3-amine**

Carbon	Predicted Chemical Shift (δ , ppm)
C-1	~148 - 152
C-3	~155 - 158
C-4	~105 - 108
C-4a	~128 - 132
C-5	~130 - 134
C-6	~126 - 129
C-7	~128 - 131
C-8	~118 - 122
C-8a	~135 - 139

Predicted in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for **8-Bromoisquinolin-3-amine**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3450 - 3300	Medium (two bands)
C-H Stretch (Aromatic)	3100 - 3000	Medium
C=N Stretch (Aromatic)	1620 - 1580	Medium to Strong
C=C Stretch (Aromatic)	1580 - 1450	Medium to Strong
N-H Bend (Amine)	1650 - 1580	Medium
C-N Stretch (Aromatic Amine)	1335 - 1250	Strong
C-Br Stretch	600 - 500	Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and can provide information about the molecular formula and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for **8-Bromoisoquinolin-3-amine**

Parameter	Predicted Value
Molecular Formula	C ₉ H ₇ BrN ₂
Molecular Weight	223.07 g/mol
[M] ⁺	m/z 222
[M+2] ⁺	m/z 224
Isotopic Pattern	Characteristic 1:1 ratio for [M] ⁺ and [M+2] ⁺ due to ⁷⁹ Br and ⁸¹ Br

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **8-Bromoisoquinolin-3-amine**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **8-Bromoisoquinolin-3-amine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.

- Relaxation Delay: 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
 - Relaxation Delay: 2 seconds.

IR Spectroscopy

- Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

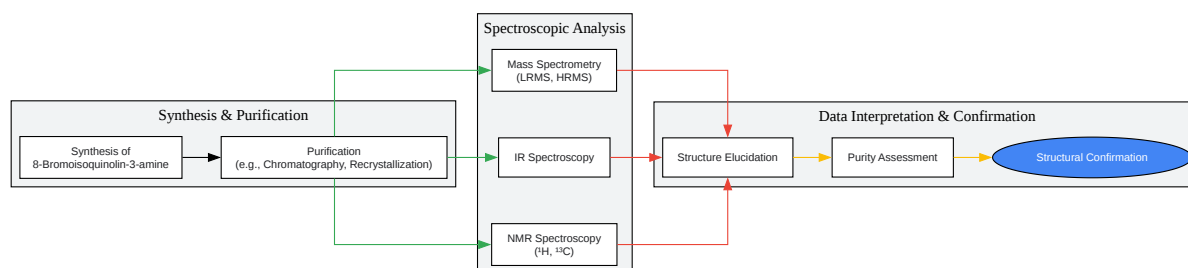
Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

- Acquisition:
 - Ionization Mode: Positive ion mode is typically used for amine-containing compounds.
 - Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
 - Analysis: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like **8-Bromoisoquinolin-3-amine**.



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A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of **8-Bromoisquinolin-3-amine**, a compound of interest for which experimental data is not widely available. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable starting point for researchers working with this molecule. The provided information is intended to facilitate the unambiguous identification and characterization of **8-Bromoisquinolin-3-amine** in a laboratory setting, thereby supporting its potential development in various scientific and pharmaceutical applications.

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